3,3-dimethylpiperidine-2,6-dione chemical structure and physical properties
3,3-dimethylpiperidine-2,6-dione chemical structure and physical properties
An In-depth Technical Guide to 3,3-Dimethylpiperidine-2,6-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3-dimethylpiperidine-2,6-dione (also known as 3,3-dimethylglutarimide), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, established synthetic routes, spectroscopic signature, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
3,3-Dimethylpiperidine-2,6-dione is a derivative of the glutarimide (piperidine-2,6-dione) scaffold. This core structure is a privileged motif in medicinal chemistry, forming the backbone of numerous bioactive molecules, most notably thalidomide and its immunomodulatory derivatives (IMiDs) used in cancer therapy and targeted protein degradation (e.g., PROTACs).[1][2] While 3,3-dimethylpiperidine-2,6-dione itself has no direct therapeutic applications, its utility as a chemical intermediate and building block makes it a valuable compound for synthesizing more complex and potentially bioactive molecules.[3][4] The gem-dimethyl substitution at the C3 position offers unique steric and electronic properties that can be exploited to fine-tune the stability, conformation, and biological activity of derivative compounds.
Chemical Identity and Structure
The fundamental identity of this compound is established by its unique structural and molecular identifiers.
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IUPAC Name: 3,3-Dimethylpiperidine-2,6-dione
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Synonyms: 3,3-Dimethylglutarimide, 4,4-Dimethylpiperidine-2,6-dione[3]
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CAS Number: 1123-40-6[3]
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Molecular Formula: C₇H₁₁NO₂[3]
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Molecular Weight: 141.17 g/mol [3]
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Chemical Structure:
Caption: 2D Structure of 3,3-Dimethylpiperidine-2,6-dione.
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SMILES: CC1(C)CC(=O)NC(=O)C1
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InChI Key: YUJCWMGBRDBPDL-UHFFFAOYSA-N
Physical and Chemical Properties
The physicochemical properties of 3,3-dimethylpiperidine-2,6-dione are critical for its handling, storage, and application in synthesis. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| Appearance | White to white-grey crystalline powder | [3][4] |
| Melting Point | 144-146 °C (lit.) | [3] |
| Boiling Point | 258.21 °C (rough estimate) | [3] |
| Solubility | Soluble in water | [3][5] |
| Density | 1.1522 g/cm³ (rough estimate) | [3] |
| pKa | 11.81 ± 0.40 (Predicted) | [3] |
| Flash Point | 125.3 °C | [3] |
Synthesis and Mechanism
The synthesis of substituted piperidine-2,6-diones has evolved, with modern methods favoring transition-metal-free conditions for their operational simplicity and cost-effectiveness.[1] A robust and scalable approach involves a Michael addition followed by an intramolecular imidation cascade.[2]
Conceptual Synthetic Pathway
This pathway illustrates the formation of the piperidine-2,6-dione ring from readily available starting materials. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is critical; it facilitates the deprotonation of the α-carbon of the ester, initiating the Michael addition, without competing in unwanted side reactions.
Caption: Conceptual workflow for the synthesis of 3,3-dimethylpiperidine-2,6-dione.
Experimental Protocol (Conceptual)
The following protocol is a representative, self-validating system based on established methodologies for analogous structures.[2]
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Reaction Setup: A dry, round-bottom flask is charged with a suitable solvent (e.g., DMF) and cooled to -20 °C under an inert atmosphere (e.g., Nitrogen or Argon). An inert atmosphere is crucial to prevent reactions with atmospheric moisture and oxygen, which could quench the base or lead to side products.
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Reagent Addition: Substituted methyl acetate (e.g., methyl 3,3-dimethyl-4-oxobutanoate, 2 equivalents) and acrylamide (1 equivalent) are added to the cooled solvent.
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Initiation: Potassium tert-butoxide (KOtBu, 2 equivalents) is added portion-wise to the stirred solution. The portion-wise addition helps control the exothermic reaction and maintain the desired temperature.
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Reaction Progression: The reaction mixture is stirred at -20 °C for 30 minutes and then allowed to warm to room temperature (25 °C), where it is stirred for an additional 6-12 hours. The initial low temperature controls the kinetics of the Michael addition, while warming to room temperature provides the energy needed for the subsequent intramolecular cyclization.
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Work-up and Purification: Upon completion (monitored by TLC or LC-MS), the reaction is quenched with a saturated aqueous solution of NH₄Cl. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure 3,3-dimethylpiperidine-2,6-dione.
Spectroscopic Characterization
While specific spectra are instrument-dependent, the structural features of 3,3-dimethylpiperidine-2,6-dione give rise to a predictable spectroscopic signature, essential for its identification and quality control.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methyl groups at the C3 position are chemically equivalent and should appear as a sharp singlet (6H) in the upfield region (~1.0-1.2 ppm). The two methylene groups (C4 and C5) would likely appear as singlets or complex multiplets (~2.5-2.8 ppm), and the N-H proton of the imide will present as a broad singlet in the downfield region (~8.0-11.0 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon spectrum should show distinct signals for the gem-dimethyl carbons, the methylene carbons, the quaternary C3 carbon, and importantly, the two equivalent carbonyl carbons of the imide group, which would appear significantly downfield (~170-175 ppm).
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IR Spectroscopy: The infrared spectrum is dominated by characteristic absorptions of the functional groups. Strong, sharp peaks corresponding to the C=O stretching of the imide group are expected in the range of 1670-1730 cm⁻¹.[6] A broad absorption band for the N-H stretch would also be visible around 3200-3400 cm⁻¹.
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Mass Spectrometry: In mass spectrometry (electron ionization), the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 141.17.
Applications in Research and Drug Development
3,3-Dimethylpiperidine-2,6-dione serves as a versatile building block for creating a diverse range of more complex molecules.[4] Its synthetic utility is rooted in the reactivity of the imide nitrogen and the potential for further functionalization.
Role as a Synthetic Intermediate
The compound is a reactant for the synthesis of various molecules, including:
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Spiro-piperidine inhibitors.
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Second-generation selective inhibitors of Hepatitis C virus NS3 serine protease.
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Metabolically protected arylpiperazine 5-HT₁A ligands.
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Selective antagonists of the α1d adrenergic receptor.
The gem-dimethyl group provides a steric shield and a lipophilic character, which can be advantageous in drug design to improve metabolic stability or modulate binding interactions.
Caption: Role of 3,3-dimethylpiperidine-2,6-dione as a versatile synthetic intermediate.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Identification: 3,3-Dimethylpiperidine-2,6-dione is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin, eye, and respiratory irritation.
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Handling Precautions:
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Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[7]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
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Avoid generating dust.[9]
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Wash hands thoroughly after handling.
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Storage Conditions:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7]
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The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[7]
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Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[7]
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References
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LookChem. Cas 1123-40-6, 3,3-DIMETHYLGLUTARIMIDE. [Link]
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LookChem. CAS No.1123-40-6,3,3-DIMETHYLGLUTARIMIDE Suppliers,MSDS download. [Link]
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Chem-Space. 3-Methylpiperidine-2,6-dione 29553-51-3 wiki. [Link]
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CAS Common Chemistry. 4,4-Dimethyl-2,6-piperidinedione. [Link]
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Wiley Online Library. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
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National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
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National Center for Biotechnology Information. 3,3-Dimethylpiperidine. [Link]
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MDPI. Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. [Link]
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National Center for Biotechnology Information. (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
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European Patent Office. NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - EP 3623366 A1. [Link]
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NIST. 3,3-Dimethylpiperidine - NIST WebBook. [Link]
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